Acoramidis
CAS No.: 1446711-81-4
Cat. No.: VC0517457
Molecular Formula: C15H17FN2O3
Molecular Weight: 292.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1446711-81-4 |
---|---|
Molecular Formula | C15H17FN2O3 |
Molecular Weight | 292.30 g/mol |
IUPAC Name | 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid |
Standard InChI | InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20) |
Standard InChI Key | WBFUHHBPNXWNCC-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F |
Canonical SMILES | CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Composition
Acoramidis is a small molecule with the chemical formula C₁₅H₁₇FN₂O₃ and a molar mass of 292.310 g·mol⁻¹ . The hydrochloride salt form (acoramidis hydrochloride) has the formula C₁₅H₁₈ClFN₂O₃ with a corresponding molecular weight of 328.76 g/mol . Structurally, the IUPAC name for acoramidis is 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid .
Structural Features
Acoramidis features a pyrazole ring with two methyl substituents connected via a propoxy linker to a fluorobenzoic acid moiety . This specific structural arrangement enables the compound to interact effectively with the transthyretin protein. The drug's structure was purposefully designed to mimic the protective effects of the naturally occurring T119M mutation in the transthyretin protein .
Alternative Designations
The compound has been known by several synonyms during its development:
Medical Uses and Indications
Approved Therapeutic Applications
Acoramidis is specifically indicated for the treatment of cardiomyopathy associated with wild-type or variant transthyretin-mediated amyloidosis (ATTR-CM) in adults . The medication is approved to reduce cardiovascular death and cardiovascular-related hospitalization in this patient population.
Understanding Transthyretin Amyloid Cardiomyopathy
ATTR-CM is characterized by the pathological deposition of transthyretin protein in the heart muscle, leading to stiffening of the cardiac walls and impaired left ventricular relaxation and filling . As the disease progresses, cardiac function deteriorates, ultimately resulting in heart failure.
The condition exists in two distinct forms:
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Hereditary ATTR-CM (hATTR-CM): Associated with genetic variants in the transthyretin gene and often runs in families
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Wild-type ATTR-CM (wATTR-CM): Occurs without genetic variants in the transthyretin gene, generally affecting older adults
Mechanism of Action
Transthyretin Stabilization
Acoramidis functions as a near-complete (>90%) transthyretin stabilizer . By binding to the thyroxine-binding sites of the transthyretin tetramer, the drug prevents the dissociation of the protein into monomers that would otherwise misfold and aggregate to form amyloid fibrils.
Biomimetic Design Approach
The development of acoramidis was inspired by the protective T119M mutation in the transthyretin gene, which has been observed to prevent amyloid formation even in the presence of other destabilizing mutations . This biomimetic approach represents a rational drug design strategy targeting the fundamental pathophysiological mechanism of ATTR-CM.
Clinical Evidence
ATTRibute-CM Phase 3 Trial
The efficacy and safety of acoramidis were rigorously evaluated in the ATTRibute-CM trial, a randomized, double-blind, placebo-controlled phase 3 study conducted over 30 months . This pivotal trial enrolled 632 participants with ATTR-CM and assessed a hierarchical, sequentially analyzed combined endpoint comprising:
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All-cause mortality (ACM)
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Frequency of cardiovascular-related hospitalization (CVH)
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Change from baseline in NT-proBNP (N-terminal pro-B-type natriuretic peptide)
The results demonstrated that acoramidis significantly improved this composite endpoint compared to placebo.
Open-Label Extension Study
Following completion of the ATTRibute-CM trial, eligible participants were invited to enroll in an open-label extension (OLE) study. Of the 632 participants in the original trial, 438 completed treatment, and 389 enrolled in the OLE . This extension study provided valuable insights into the long-term efficacy and safety of acoramidis.
In the OLE, participants were divided into two groups:
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Continuous acoramidis (n=263): Participants who received acoramidis throughout the original trial and continued on the drug
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Placebo to acoramidis (n=126): Participants who initially received placebo and were subsequently switched to acoramidis
Efficacy Outcomes
Primary Clinical Endpoints
The extended analysis through 42 months revealed compelling evidence of acoramidis's clinical benefits:
Clinical Endpoint | Hazard Ratio (95% CI) | Statistical Significance |
---|---|---|
ACM or first CVH | 0.57 (0.46-0.72) | p<0.0001 |
ACM alone | 0.64 (0.47-0.88) | Statistically significant |
First CVH alone | 0.53 (0.41-0.69) | Statistically significant |
These results translate to a 43% reduction in the risk of all-cause mortality or first cardiovascular-related hospitalization, a 36% reduction in all-cause mortality alone, and a 47% reduction in first cardiovascular-related hospitalization alone with continuous acoramidis treatment .
Secondary and Exploratory Endpoints
Beyond the primary outcomes, acoramidis demonstrated favorable effects on several important secondary and exploratory endpoints:
Special Population Analyses
In a pre-specified Cochran-Mantel-Haenszel sensitivity analysis applied to the entire intention-to-treat population of the study (N=632), acoramidis significantly reduced all-cause mortality (p=0.04) .
Additionally, among participants with Stage 4 chronic kidney disease (N=21), acoramidis treatment was associated with a 25% relative risk reduction in deaths at Month 30, suggesting potential benefits in this high-risk subgroup .
Administration and Dosing
Acoramidis is administered orally , enhancing convenience for patients requiring long-term therapy. The medication belongs to the drug class of amyloidogenesis suppressants , reflecting its mechanism of preventing pathological protein aggregation.
Regulatory Status and Availability
Acoramidis has received regulatory approval in major pharmaceutical markets:
These regulatory milestones mark significant advancements in expanding the therapeutic armamentarium for ATTR-CM, a condition with limited treatment options.
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